

Technical Guide: 2-Fluoro-6-(trifluoromethyl)aniline (CAS 144851-61-6)

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Compound of Interest

Compound Name: 2-Fluoro-6-(trifluoromethyl)aniline

Cat. No.: B137313

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Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of **2-Fluoro-6- (trifluoromethyl)aniline**, a key fluorinated building block in medicinal chemistry and materials science. It consolidates physicochemical properties, safety data, and contextual applications to support research and development activities.

Executive Summary

2-Fluoro-6-(trifluoromethyl)aniline is an aromatic amine characterized by the presence of two potent electron-withdrawing groups, a fluorine atom and a trifluoromethyl group, positioned ortho to the amine functionality. This unique substitution pattern imparts significant and desirable modifications to the molecule's electronic properties, lipophilicity, and metabolic stability. Consequently, it serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the design of novel pharmaceuticals and advanced materials. The strategic incorporation of the trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1] This guide summarizes the core properties, safety considerations, and synthetic relevance of this compound.

Physicochemical and Structural Data

The fundamental properties of **2-Fluoro-6-(trifluoromethyl)aniline** are summarized below. All data is presented for easy reference and comparison.



Table 2.1: Core Compound Properties

Property	Value	Reference(s)
CAS Number	144851-61-6	[2][3]
Molecular Formula	C7H5F4N	[2]
Molecular Weight	179.11 g/mol	[2][3]
IUPAC Name	2-fluoro-6- (trifluoromethyl)aniline	[2]
Synonyms	2-Amino-3- fluorobenzotrifluoride, α,α,α,6- Tetrafluoro-o-toluidine	[4]

Table 2.2: Physical and Spectroscopic Properties

Property	Value	Reference(s)	
Appearance	Liquid	[5]	
Boiling Point	155 °C (lit.)	[3][6]	
Density	1.388 g/mL at 25 °C (lit.)	[3]	
Refractive Index	n20/D 1.462 (lit.)	[3]	
Flash Point	53 °C (127.4 °F) - closed cup	[3]	
SMILES	C1=CC(=C(C(=C1)F)N)C(F) (F)F	[2]	
InChlKey	CQSFHEFEKDRLKE- UHFFFAOYSA-N	[2]	

Safety and Handling

2-Fluoro-6-(trifluoromethyl)aniline is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

Table 3.1: GHS Hazard Information



Category	Code	Description	Reference(s)
Pictograms	Flame, Exclamation Mark	[3]	
Signal Word	Warning	[3]	_
Hazard Statements	H226	Flammable liquid and vapor	[2][3]
H302	Harmful if swallowed	[2][3]	
H312	Harmful in contact with skin	[2]	
H315	Causes skin irritation	[2][3]	-
H319	Causes serious eye irritation	[2][3]	
H332	Harmful if inhaled	[2]	
H335	May cause respiratory irritation	[3]	-
Storage Class	3	Flammable liquids	[3]

Handling Recommendations:

- Work in a well-ventilated area, preferably under a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, a face shield, chemical-resistant gloves, and a lab coat.[3]
- Keep away from heat, sparks, open flames, and other ignition sources.
- Avoid breathing vapors or mist.
- Avoid contact with skin and eyes.

Role in Drug Discovery and Chemical Synthesis

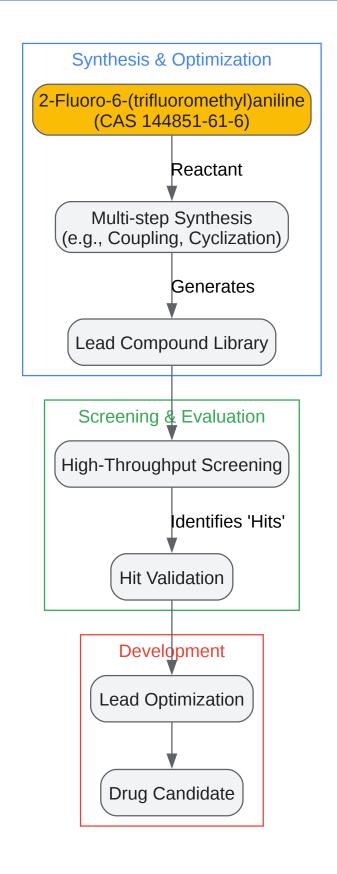


Foundational & Exploratory

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The incorporation of fluorine and trifluoromethyl groups is a cornerstone of modern medicinal chemistry, used to optimize drug-like properties.[1] These groups can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation, increase lipophilicity to improve membrane permeability, and alter pKa to modulate target binding.[1] While specific biological activities for **2-Fluoro-6-(trifluoromethyl)aniline** are not widely published, its utility lies in its role as a versatile building block for creating more complex molecules with potential therapeutic applications.



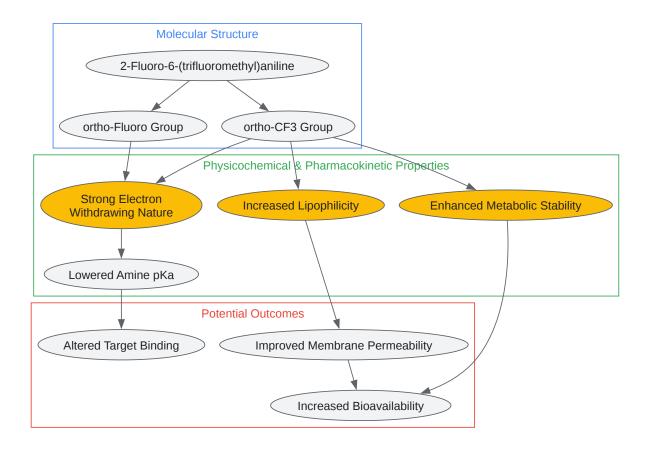


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Figure 1: Role as a building block in a drug discovery workflow.



The diagram above illustrates how **2-Fluoro-6-(trifluoromethyl)aniline** serves as a starting material or intermediate (a "building block") in the synthesis of a library of more complex molecules. These compounds are then screened for biological activity to identify "hits," which are further optimized to produce a final drug candidate.



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Figure 2: Influence of functional groups on molecular properties.



This diagram illustrates the logical flow from the key structural features of the molecule to their effects on its chemical properties, which in turn influence its potential pharmacokinetic outcomes in a drug development context.

Experimental Data and Protocols

Detailed experimental protocols for the synthesis or direct application of **2-Fluoro-6-** (trifluoromethyl)aniline are not extensively documented in publicly accessible literature. However, general procedures for reactions involving similar fluorinated anilines are well-established. Below is an exemplary protocol for a reaction that utilizes a related trifluoromethyl aniline derivative, which can be adapted by skilled chemists.

Exemplary Protocol: Bromination of a Trifluoromethyl-Substituted Aniline

This protocol details the para-bromination of N,N-dimethyl-3-(trifluoromethyl)aniline and is provided as a representative example of electrophilic aromatic substitution on a related aniline.

Source: Adapted from Organic Syntheses, 1976, 55, 20.[7]

Objective: To introduce a bromine atom at the position para to the activating dimethylamino group.

Materials:

- N,N-dimethyl-3-(trifluoromethyl)aniline
- 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one (TBCD)
- Dichloromethane (CH₂Cl₂)
- Aqueous 2 N Sodium Hydroxide (NaOH)
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:



- A solution of N,N-dimethyl-3-(trifluoromethyl)aniline (0.0500 mole) in 200 mL of dichloromethane is placed in a 500-mL Erlenmeyer flask.
- The solution is cooled to -10 °C using an appropriate cooling bath and stirred magnetically.
- Finely powdered 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one (0.0500 mole) is added in small portions (approx. 0.5 g each). The temperature of the mixture should be maintained between -10 °C and 0 °C during the addition.[7]
- After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature over a 30-minute period.
- The reaction mixture is extracted twice with 50 mL of aqueous 2 N sodium hydroxide to remove the 2,4,6-tribromophenol byproduct.[7]
- The organic layer is then washed with 25 mL of water and dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure to yield the crude product, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline.[7]

Note: This protocol is for a related compound. The reactivity of **2-Fluoro-6- (trifluoromethyl)aniline** will be influenced by the presence of the ortho-fluoro substituent and may require optimization of reaction conditions.

Spectroscopic Data

Detailed NMR and mass spectrometry data for **2-Fluoro-6-(trifluoromethyl)aniline** are not readily available in public databases. However, an infrared spectrum is available.

FT-IR (ATR): An Attenuated Total Reflectance (ATR) FT-IR spectrum is available for **2-Fluoro-6-(trifluoromethyl)aniline**.[2] Key vibrational modes expected for this structure include:

- N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region for primary amines.
- C-H stretching (aromatic): Typically found just above 3000 cm⁻¹.
- C=C stretching (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.



- C-F stretching (CF₃ group): Strong, characteristic absorptions typically in the 1100-1350 cm⁻¹ range.
- C-F stretching (Aryl-F): Typically in the 1210-1270 cm⁻¹ region.

For illustrative purposes, the mass spectrum of the related isomer, 2-(Trifluoromethyl)aniline (CAS 88-17-5), shows a molecular ion peak (M^+) at m/z = 161, corresponding to its molecular weight.[8][9] Fragmentation patterns would involve the loss of fluorine or the trifluoromethyl group.

Conclusion

2-Fluoro-6-(trifluoromethyl)aniline is a specialized chemical intermediate with significant potential in the fields of pharmaceutical discovery and materials science. Its value is derived from the combined electronic and steric effects of the ortho-fluoro and ortho-trifluoromethyl substituents on the aniline core. While detailed reaction protocols and biological data for this specific isomer are sparse in the public domain, its structural motifs are highly sought after for the rational design of molecules with enhanced pharmacokinetic and physicochemical properties. This guide provides a foundational dataset for researchers looking to leverage this compound in their synthetic and development programs.

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